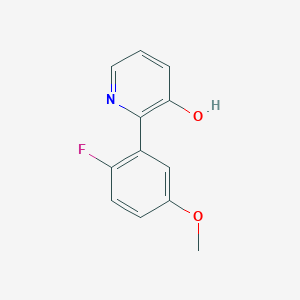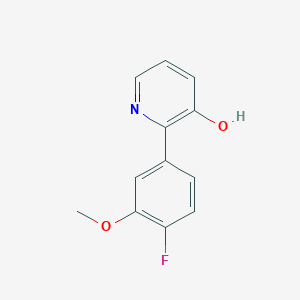
5-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, more commonly referred to as FMHP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid which is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is an important reagent in organic synthesis and has been used to synthesize a variety of compounds. FMHP has been used for many years in the laboratory, and its effectiveness in various applications has been well-documented.
科学研究应用
FMHP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of other compounds. It has been used in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase-2 and proteases. It has also been used as a chromogenic reagent in the determination of the concentration of proteins and in the detection of proteins in biological samples.
作用机制
The mechanism of action of FMHP is not well understood. However, it is thought to act as a proton donor in the reaction of pyridine with sodium hydroxide, resulting in the formation of the desired product. It is also thought to act as an acid catalyst, which increases the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHP are not well understood. However, it is known to be an inhibitor of cyclooxygenase-2 and proteases, which suggests that it may have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells and tissues.
实验室实验的优点和局限性
The main advantage of FMHP is that it is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of FMHP is that it is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.
未来方向
There are many potential future directions for the use of FMHP in scientific research. These include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as an antioxidant. Additionally, further research could be done to explore its potential as a reagent in organic synthesis and as a catalyst in chemical reactions. Finally, its potential use in the detection of proteins in biological samples could be further explored.
合成方法
The synthesis of FMHP is relatively straightforward and can be accomplished in a few steps. It involves the reaction of 4-fluoro-3-methoxyphenol with pyridine in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution and is complete in about 10 minutes. The resulting product is then purified by recrystallization from a suitable solvent, such as ethanol or 5-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95%.
属性
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-5-8(2-3-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATKKDQTNPELIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CN=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682821 |
Source


|
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
CAS RN |
1261992-53-3 |
Source


|
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














